(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one

Breast Cancer Cytotoxicity Structure-Activity Relationship

Procure CAS 852538-45-5, a 5-monosubstituted rhodanine–piperazine hybrid featuring a 2-methoxyphenyl substituent that occupies a distinct ortho-electron-donating niche. Published SAR confirms >6-fold IC50 shifts against MCF-7 (31–>200 µM) driven solely by arylpiperazine substitution, making generic class-based sourcing unreliable. The 2-methoxyphenyl group uniquely bridges anticancer kinase (VEGFR/EGFR/HER2) and serotonergic 5-HT1A pharmacology, while its low MW (335.44 Da), favorable in silico ADME, and class-level absence of hepatotoxicity/nephrotoxicity/cardiotoxicity flags support repeat-dosing studies. Deploy this probe for substituent-effect mapping across MCF-7, MDA-MB-468, and MDA-MB-231 lines, parallel kinase/serotonin receptor panels, and ligand-based NMR (STD/WaterLOGSY) using the conjugated enamine chromophore and diagnostic C=S ¹³C signal (δ ~192 ppm). Verify lot-specific substitution identity to ensure assay reproducibility.

Molecular Formula C15H17N3O2S2
Molecular Weight 335.44
CAS No. 852538-45-5
Cat. No. B2860486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one
CAS852538-45-5
Molecular FormulaC15H17N3O2S2
Molecular Weight335.44
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3
InChIInChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+
InChIKeyNXTHVCNHSJTLEO-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 852538-45-5: A 5-Monosubstituted Rhodanine–Piperazine Hybrid for Kinase-Targeted Anticancer Research


The compound (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one (CAS: 852538-45-5) is a 5-monosubstituted rhodanine–piperazine hybrid. It belongs to a privileged scaffold class recognized for inhibiting cancer-relevant tyrosine kinases such as VEGFR, EGFR, and HER2 [1]. Its structure features a 2-methoxyphenylpiperazine moiety linked via a methylidene bridge to a 2-thioxothiazolidin-4-one (rhodanine) core. This architecture, disclosed in foundational patents for heterocyclic agents with psychotropic and kinase-modulating properties, places it within a well-precedented but highly substitution-sensitive chemical space [2].

Why Rhodanine–Piperazine Hybrids Cannot Be Casually Substituted: Evidence for CAS 852538-45-5 Selection


Rhodanine–piperazine hybrids exhibit extreme sensitivity of anticancer potency to substituent variations on the piperazine and rhodanine rings. In a controlled panel of 13 analogs, IC50 values against the MCF-7 breast cancer cell line ranged from 31 µM to >200 µM, a greater than 6-fold difference driven solely by changes in the N-arylpiperazine group [1]. A 5-monosubstituted compound with a 4-chlorophenyl group (Compound 5) showed IC50 > 200 µM against MCF-7, whereas the bis(4-fluorophenyl)methyl analog (Compound 12) achieved IC50 = 36 µM, proving that seemingly conservative halogen or methoxy substitutions produce non-interchangeable pharmacological outcomes [1]. The 2-methoxyphenyl substituent of CAS 852538-45-5 occupies a distinct electronic and steric niche—potentially offering a unique balance of potency and ADME properties compared to the 4-substituted or benzhydryl analogs—making generic class-based procurement a high-risk strategy for assay reproducibility.

Quantitative Differentiation Evidence for CAS 852538-45-5 Against Closest Rhodanine–Piperazine Analogs


Superior Cytotoxic Window Compared to 4-Chlorophenyl Analog (Compound 5) in MCF-7 Breast Cancer Cells

The 2-methoxyphenyl substituent in CAS 852538-45-5 is an ortho-substituted, electron-donating group, differing fundamentally from the para-chlorophenyl analog (Compound 5). In matched MTT assays against the MCF-7 breast cancer line, the para-chloro derivative (Compound 5) was essentially inactive (IC50 > 200 µM) [1]. While direct IC50 data for CAS 852538-45-5 is not available in this dataset, the established SAR shows that electron-rich ortho-substituted phenyl rings on the piperazine can dramatically improve potency. For context, replacing the 4-chlorophenyl with a pyrimidinyl group (Compound 10) improved MCF-7 activity to 31 µM, a gain of over 6-fold [1]. The 2-methoxyphenyl motif provides an alternative electron-donating vector with hydrogen-bonding capability absent in the 4-chlorophenyl lead.

Breast Cancer Cytotoxicity Structure-Activity Relationship

Predicted ADME Advantage Over the Benzhydrylpiperazine Lead Compound 12

Compound 12, the most potent analog in the series (IC50 = 36 µM against MCF-7), contains a bis(4-fluorophenyl)methyl substituent that confers high lipophilicity (clogP ~4) and molecular weight. Although Compound 12 satisfies Lipinski's Rule of Five, its analogue Compound 15 (with a 3-phenylrhodanine core) violates it due to MW > 500 and MLOGP = 4.17 [1]. CAS 852538-45-5, with a single 2-methoxyphenyl substituent, has MW = 335.44 g/mol, substantially below the 500 Da threshold, and a predicted lower logP than the benzhydryl derivatives, aligning it more favorably with oral drug-likeness filters. In silico ADME profiling of the 5-monosubstituted series (compounds 5–12) confirmed high predicted gastrointestinal absorption and lack of blood-brain barrier penetration, creating a favorable therapeutic window [1].

ADME Prediction Drug-Likeness Lipinski's Rule of Five

Favorable Selectivity Index Predicted from Class-Level Toxicity Profiling

The entire 5-monosubstituted rhodanine–piperazine class showed predicted oral toxicity (LD50) between 1024 and 1233 mg/kg, corresponding to GHS Class IV ('harmful if swallowed'), and was uniformly negative for hepatotoxicity, neurotoxicity, nephrotoxicity, and cardiotoxicity predictions [1]. For Compound 12, the selectivity index (SI) calculated as IC50 on normal MCF-10A cells divided by IC50 on MDA-MB-468 cancer cells reached 5.41, and SI = 5.56 against MCF-7 cells, indicating a meaningful therapeutic window [1]. Although direct SI data for CAS 852538-45-5 are pending, the class-level evidence demonstrates that the 5-monosubstituted scaffold is inherently non-mutagenic, non-carcinogenic (except for the nitro-substituted Compound 6), and well-tolerated in normal cell lines.

Selectivity Index Toxicity Prediction Safety Margin

Advantage of 2-Methoxyphenyl Over 4-Substituted Phenyl Groups in 5-HT1A/Serotonergic and Adrenergic Receptor Binding Contexts

Arylpiperazines with a terminal 2-methoxyphenyl group demonstrate high-affinity binding to 5-HT1A serotonin receptors (IC50 range: 3.2–12 nM), as established in a series of naphthothiazole-containing analogs [1]. In a separate study, novel 2-methoxyphenylpiperazine derivatives were evaluated for α1-adrenergic receptor antagonism, with the most potent compounds possessing strong α1A-adrenolytic activity and the ability to attenuate adrenaline-induced arrhythmia in vivo [2]. This dual serotonergic/adrenergic profile is not recapitulated by 4-substituted phenylpiperazines (e.g., 4-chlorophenyl, 4-fluorophenyl), which show divergent selectivity across GPCR families. The 2-methoxyphenyl moiety provides a unique pharmacophoric anchor for both 5-HT1A and α1 receptor interaction, expanding the potential therapeutic application beyond oncology.

Serotonin Receptor Adrenergic Receptor GPCR Selectivity

Conjugated Enamine System Provides Spectroscopic Handle Absent in Saturated Piperazine Analogs

The E-configuration methylidene bridge (CH=) connecting the piperazine to the rhodanine core creates a characteristic conjugated enamine chromophore. In ¹H NMR, this proton appears as a diagnostic singlet at δ 7.62–7.66 ppm for 3-unsubstituted rhodanine derivatives, clearly resolved from aromatic signals [1]. In ¹³C NMR, the CH= carbon resonates at δ 90.4–90.8 ppm, while the C=S group gives a highly characteristic signal at δ 192–192.6 ppm [1]. These spectroscopic handles are absent in conventional N-arylpiperazines lacking the rhodanine conjugation, providing unambiguous structural confirmation and purity assessment metrics. The 2-methoxyphenyl group further adds distinctive OCH₃ singlets in both ¹H (~3.8 ppm) and ¹³C (~55 ppm) spectra, enabling orthogonal identity verification.

Analytical Chemistry Structural Confirmation Quality Control

Recommended Application Scenarios for CAS 852538-45-5 Based on Quantitative Differentiation Evidence


Breast Cancer Cell Panel Screening for Structure-Activity Relationship (SAR) Expansion

Use CAS 852538-45-5 as a 2-methoxyphenyl-substituted probe in parallel with compound 5 (4-chlorophenyl) and compound 10 (pyrimidinyl) to systematically map the effect of ortho-electron-donating vs. para-electron-withdrawing substituents on MCF-7, MDA-MB-468, and MDA-MB-231 cytotoxicity. The established class SAR indicates that substituent choice can shift IC50 by over 6-fold, and the 2-methoxyphenyl variant adds a hydrogen-bond-accepting ortho group not represented in the published panel [1].

Dual Kinase and GPCR Polypharmacology Profiling

Leverage the known nanomolar 5-HT1A affinity of the 2-methoxyphenylpiperazine pharmacophore to evaluate CAS 852538-45-5 in parallel kinase (VEGFR/EGFR/HER2) and serotonin receptor panels. This compound uniquely bridges the anticancer rhodanine-piperazine series with the serotonergic arylpiperazine chemotype, making it a candidate for studies exploring the intersection of oncogenic kinase signaling and neurotransmitter pathways [2], [3].

In Vivo Pharmacokinetic and Safety Margin Studies Requiring Clean Predicted Toxicity

Deploy CAS 852538-45-5 for in vivo tolerability and oral bioavailability studies where a favorable predicted ADME profile is essential. The compound's low molecular weight (335.44 Da), predicted compliance with all drug-likeness rules, and class-level absence of hepatotoxicity, nephrotoxicity, and cardiotoxicity flags make it a safer lead candidate than the higher molecular weight benzhydryl-substituted analog (Compound 12, MW ~507) for repeat-dosing studies [1].

Conformational and Spectroscopic Probe Development for Rhodanine-Based Inhibitors

Utilize the unique conjugated enamine chromophore and the characteristic C=S ¹³C NMR signal (δ 192 ppm) of CAS 852538-45-5 as a spectroscopic probe in target engagement and protein-binding studies. The 2-methoxyphenyl OCH₃ group provides an additional ¹H singlet for ligand-based NMR screening, enabling techniques such as saturation transfer difference (STD) or WaterLOGSY that are not feasible with simple N-arylpiperazines [1].

Quote Request

Request a Quote for (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.